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molecular formula C6H12N2O2 B8638016 3-Hydroxymethyl-3-amino-2-piperidone

3-Hydroxymethyl-3-amino-2-piperidone

Cat. No. B8638016
M. Wt: 144.17 g/mol
InChI Key: CGAOIPDPJCYUJR-UHFFFAOYSA-N
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Patent
US04560795

Procedure details

2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride (5 g or 2.5×10-2 mole) is suspended in 75 ml of absolute methanol and the solution is saturated with dry hydrogen chloride. The homogenous solution is then heated under reflux for 48 hours. The reaction mixture is regularly saturated with dry hydrogen chloride. The solvent is evaporated under reduced pressure and the hygroscopic residue is dried under high vacuo (6.2 g) and identified as dihydrochloride of 2-hydroxymethyl-2,5-diaminopentanoic acid methyl ester by NMR. The ester (6.2 g) is dissolved in 100 ml of absolute methanol and 175 ml of a methanolic solution of sodium methylate (1.15 g of Na or 5×10-2 mole) is added. The reaction mixture is stirred at room temperature under nitrogen for 24 hours. The solvent is evaporated under reduced pressure and the residue is extracted many times with hot chloroform to yield analytically pure 3-hydroxymethyl-3-amino-2-piperidone (2.9 g) (yield 81%), m.p. 145° C.
Name
2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methanolic solution
Quantity
175 mL
Type
reactant
Reaction Step Four
Name
sodium methylate
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][C:4]([NH2:12])([CH2:8][CH2:9][CH2:10][NH2:11])[C:5](O)=[O:6].Cl.C[O-].[Na+]>CO>[OH:2][CH2:3][C:4]1([NH2:12])[CH2:8][CH2:9][CH2:10][NH:11][C:5]1=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.OCC(C(=O)O)(CCCN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
methanolic solution
Quantity
175 mL
Type
reactant
Smiles
Name
sodium methylate
Quantity
1.15 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature under nitrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The homogenous solution is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the hygroscopic residue is dried under high vacuo (6.2 g)
DISSOLUTION
Type
DISSOLUTION
Details
The ester (6.2 g) is dissolved in 100 ml of absolute methanol
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted many times with hot chloroform

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC1(C(NCCC1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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